molecular formula C9H8BrF2N B2454057 4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine CAS No. 2344679-84-9

4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine

Cat. No.: B2454057
CAS No.: 2344679-84-9
M. Wt: 248.071
InChI Key: LALLDCNBFLFZEB-UHFFFAOYSA-N
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Description

4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine is an organic compound that features a unique combination of bromine, fluorine, and amine functional groups

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine atoms play a crucial role in its reactivity and binding affinity to biological receptors. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine is unique due to its specific combination of bromine, fluorine, and amine functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-bromo-2,2-difluoro-1,3-dihydroinden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2N/c10-7-3-1-2-5-6(7)4-9(11,12)8(5)13/h1-3,8H,4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALLDCNBFLFZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2Br)C(C1(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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